molecular formula C23H40O3 B8101460 2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol

2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol

Cat. No.: B8101460
M. Wt: 364.6 g/mol
InChI Key: CUJUUWXZAQHCNC-CGRWFSSPSA-N
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Description

2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol is a complex organic compound known for its unique structure and properties. This compound belongs to the class of endocannabinoids, which are arachidonic acid derivatives containing a glycerol moiety attached to the aliphatic tail . It is characterized by its multiple conjugated double bonds, which contribute to its reactivity and biological activity.

Preparation Methods

The synthesis of 2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol involves several steps, typically starting with the preparation of the arachidonic acid derivative. The synthetic route generally includes the esterification of arachidonic acid with glycerol under controlled conditions to form the desired compound. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol undergoes various chemical reactions, including:

Scientific Research Applications

2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol involves its interaction with specific molecular targets, such as cannabinoid receptors. These interactions modulate various signaling pathways, leading to effects such as anti-inflammatory responses and neuroprotection. The compound’s multiple double bonds and hydroxyl groups play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar compounds to 2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol include other endocannabinoids and polyunsaturated fatty acid derivatives. For example:

This compound stands out due to its specific combination of multiple conjugated double bonds and hydroxyl groups, which confer unique reactivity and biological properties.

Properties

IUPAC Name

2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3/b7-6+,10-9+,13-12+,16-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJUUWXZAQHCNC-CGRWFSSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCOC(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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